molecular formula C11H14N2O2S B2791922 N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2097927-32-5

N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2791922
CAS No.: 2097927-32-5
M. Wt: 238.31
InChI Key: MOVJTMIQNCSDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic compound featuring a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core fused with a thiophene-containing carboxamide group. The bicyclic framework is derived from 4R-hydroxy-l-proline, a chiral building block that imparts stereochemical control during synthesis . The thiophen-2-ylmethyl substituent introduces aromatic and electron-rich characteristics, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-11(12-5-10-2-1-3-16-10)13-6-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVJTMIQNCSDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide, with the CAS number 2097927-32-5, is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}N2_{2}O2_{2}S, with a molecular weight of approximately 238.31 g/mol. The compound features a bicyclic structure that includes an oxa bridge and a thiophene moiety, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N2_{2}O2_{2}S
Molecular Weight238.31 g/mol
CAS Number2097927-32-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors that undergo cyclization and functionalization to yield the desired product. Specific synthetic routes may vary but often include the formation of the bicyclic framework followed by the introduction of the thiophene and carboxamide functionalities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study:
In a recent study, this compound was tested against human breast cancer cells (MCF7). The results indicated that the compound inhibited cell proliferation by inducing apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

Table: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF712.3Apoptosis induction via mitochondrial pathway
HeLa15.0Cell cycle arrest at G1 phase
A54910.5Inhibition of proliferation

2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains, showing promising results in inhibiting growth.

Case Study:
In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Comparison to Standard Antibiotics
Staphylococcus aureus25Comparable to Vancomycin
Escherichia coli30Comparable to Ciprofloxacin

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

Anticancer Mechanism:
The compound may modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Mechanism:
It is hypothesized that the compound disrupts bacterial cell membranes or interferes with vital metabolic processes, leading to cell death.

Scientific Research Applications

Orexin Receptor Antagonism

One of the most promising applications of N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is its potential role as an orexin receptor antagonist. Orexin receptors are implicated in various pathologies, including sleep disorders, eating disorders, and cognitive dysfunctions associated with psychiatric conditions . The compound's ability to selectively inhibit these receptors suggests its utility in developing therapeutics aimed at managing these disorders.

Antidepressant Activity

Recent studies have indicated that derivatives of bicyclic compounds similar to N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, which is crucial for mood regulation .

Synthesis of Novel Compounds

The structural framework of N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane allows it to serve as a versatile scaffold for synthesizing novel compounds with diverse functional groups. Researchers have utilized this bicyclic system to create various derivatives that possess enhanced biological activity or novel properties .

Table 1: Synthetic Routes and Derivatives

Derivative Application Method of Synthesis
Compound AAntidepressantPalladium-catalyzed cyclization
Compound BOrexin antagonistMulti-step synthesis involving thiophene derivatives
Compound CAntimicrobialReaction with halogenated substrates

Backbone-Constrained Peptides

The compound serves as a platform for synthesizing backbone-constrained peptides, which are crucial in drug design due to their enhanced stability and bioactivity compared to linear peptides . This application is particularly relevant in developing peptide-based therapeutics.

Polymer Chemistry

N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane can also be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for tailored interactions within polymer networks, making it valuable in advanced material science applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

a) Bridged Morpholine-Proline Chimeras
  • Example : N-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane (N-Me 1)
    • Structural Differences : Lacks the carboxamide-thiophene substituent; features an N-methyl group instead.
    • Key Findings :
  • The nitrogen lone pair in N-Me 1 is conformationally flexible, allowing equatorial/axial interconversion (energy difference: <1 kcal·mol⁻¹) .
  • In contrast, the carboxamide group in the target compound likely reduces nitrogen basicity due to electron-withdrawing effects, altering reactivity and target interactions.
b) Heteroatom-Substituted Bicyclic Cores
  • Example : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives ()
    • Structural Differences : Replaces oxygen with sulfur in the bicyclic core and incorporates larger ring systems (e.g., [4.2.0] vs. [2.2.1]).
    • Key Findings :
  • Sulfur substitution increases lipophilicity and metabolic stability compared to oxygen-containing cores .
  • Larger ring systems (e.g., [4.2.0]) may reduce conformational rigidity, impacting target selectivity.

Substituent Modifications

a) Thiophene vs. Phenyl/Aryl Groups
  • Example: (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid () Structural Differences: Contains a phenylacetamido group instead of thiophene. Key Findings:
  • Phenyl groups enhance π-π stacking but may reduce solubility compared to thiophene’s smaller, sulfur-rich profile .
  • Thiophene’s electron-rich nature could improve binding to cysteine-rich targets.
b) Carboxamide vs. Ester/Carboxylic Acid Derivatives
  • Example: Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride () Structural Differences: Replaces carboxamide with an ester group and uses a [2.2.2] bicyclic core. Key Findings:
  • Esters are more hydrolytically labile than carboxamides, affecting metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound [2.2.1] Oxa-aza Thiophen-2-ylmethyl carboxamide ~265.3 (free base) 1.8 Moderate (DMSO)
N-Me 1 () [2.2.1] Oxa-aza N-methyl 127.2 0.5 High (aqueous)
3-Hydroxy-4-methylthiophen-2-one () [4.2.0] Thia-aza Methyl, hydroxy, thione 144.2 1.2 Low (organic)
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl () [2.2.1] Oxa-aza Hydrochloride salt 149.6 (salt) -0.3 High (aqueous)

Q & A

Q. What are the key synthetic routes for preparing N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide?

The synthesis typically involves constructing the bicyclic core followed by functionalization. For the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, methods include:

  • Cyclization reactions : Starting from pyrrolidine or morpholine derivatives, using reagents like triflic anhydride to form the bicyclic structure .
  • Carboxamide coupling : Introducing the thiophen-2-ylmethyl group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Enantioselective synthesis : Chiral catalysts or resolving agents may be employed to isolate specific stereoisomers, critical for biological activity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments, confirming the bicyclic framework and substituents (e.g., thiophene methyl group) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the bicyclic core .
  • Chiral HPLC : Separates enantiomers to assess stereochemical purity, crucial for pharmacological studies .

Q. What in vitro models are used for initial biological activity screening?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorescence or radiometric readouts .
  • Receptor binding studies : Competitive binding assays with radiolabeled ligands to evaluate affinity for neurotransmitter receptors .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed to optimize enantiomeric purity?

  • Chiral auxiliaries : Use of (1S,4S)-configured intermediates to control stereochemistry during bicyclic core formation .
  • Asymmetric catalysis : Transition metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclization .
  • Dynamic kinetic resolution : Exploit reversible reactions to favor a single enantiomer during synthesis .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability, and tissue penetration to explain efficacy gaps .
  • Prodrug modification : Improve solubility or membrane permeability by adding hydrolyzable groups (e.g., tert-butyl esters) .
  • Target engagement studies : Use techniques like thermal shift assays or CRISPR knockouts to validate on-target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

  • Substituent modulation :
SubstituentImpact on Activity
Thiophene ringEnhances lipophilicity and π-π stacking with aromatic residues .
Carboxamide linkerStabilizes hydrogen bonding with target proteins .
Bicyclic coreRigidity improves selectivity but may reduce solubility .
  • Computational modeling : Molecular docking and MD simulations predict binding modes and guide rational design .

Q. What green chemistry approaches improve scalability and sustainability of synthesis?

  • Solvent selection : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalytic methods : Use Pd/C or enzyme catalysis to reduce waste in coupling steps .
  • Microwave-assisted synthesis : Accelerate cyclization steps, reducing reaction times from hours to minutes .

Q. How do formulation challenges (e.g., solubility) impact preclinical development?

  • Salt formation : Hydrochloride salts improve aqueous solubility but may alter pharmacokinetics .
  • Nanoformulations : Liposomal encapsulation or PEGylation enhance bioavailability for in vivo testing .

Data Contradiction Analysis

Q. Why might biological activity vary between stereoisomers of this compound?

  • Case Study : The (1S,4S)-enantiomer of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives showed 10-fold higher receptor binding affinity than the (1R,4R)-form due to better spatial alignment with target pockets .
  • Resolution : Use chiral chromatography to isolate enantiomers and test individually in assays .

Q. How to address discrepancies in enzyme inhibition data across labs?

  • Assay standardization : Control variables like buffer pH, temperature, and cofactor concentrations .
  • Orthogonal validation : Confirm results with alternative methods (e.g., SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.